N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide
Description
The compound N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide features a 1,3-thiazole core substituted at position 2 with a 4-fluorophenyl group and at position 4 with an ethyl chain. This ethyl group is further linked to an acetamide moiety bearing a 2-methoxyphenoxy substituent.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-17-4-2-3-5-18(17)26-12-19(24)22-11-10-16-13-27-20(23-16)14-6-8-15(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTFBBLQDSATHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent such as ethanol.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound.
Coupling with the Methoxyphenoxyacetamide Moiety: The final step involves coupling the thiazole derivative with the methoxyphenoxyacetamide moiety using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogenated solvents, bases like sodium hydroxide, and acids like hydrochloric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiazole derivatives .
Scientific Research Applications
Structural Features
The compound features a thiazole ring, a fluorophenyl group, and an acetamide functional group, which are critical for its biological activity. The methoxyphenoxy group contributes to its lipophilicity, enhancing membrane penetration.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for related compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The structure suggests potential interactions with bacterial cell membranes or metabolic pathways.
Antitumor Activity
The compound has been investigated for its antitumor properties. Studies suggest that it may inhibit the growth of cancer cell lines, including those from breast and colon cancers. The presence of the thiazole moiety is associated with enzyme inhibition that is crucial in cancer progression.
Antimicrobial Evaluation
In vitro studies have demonstrated that similar compounds exhibit MIC values as low as 0.22 μg/mL against resistant strains of bacteria. These findings suggest that modifications in the structure can enhance antimicrobial efficacy.
| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 | Effective against biofilm |
| Antimicrobial | Escherichia coli | 0.25 | Broad-spectrum activity |
Antitumor Activity
Research on cell lines such as HT29 (colon cancer) and MCF7 (breast cancer) indicates that the compound can significantly inhibit cell proliferation.
| Activity Type | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Antitumor | HT29 (Colon Cancer) | < 1.98 | Growth inhibition observed |
| Antitumor | MCF7 (Breast Cancer) | < 1.61 | Enhanced by electron-donating groups |
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-Based Acetamide Derivatives
2-(4-Methoxyphenyl)-N-(2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide
- Structure : Shares the thiazole-ethyl-acetamide backbone but replaces the 4-fluorophenyl group with a 4-(trifluoromethyl)phenyl moiety.
- Molecular Formula : C₂₁H₁₉F₃N₂O₂S; MW : 420.4 .
- Key Differences : The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability compared to fluorine. This substitution may influence receptor binding affinity and pharmacokinetics.
2-(4-Chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Thiadiazole and Heterocyclic Analogs
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (Compound 5k)
- Structure : Replaces the thiazole with a 1,3,4-thiadiazole ring and includes a methylthio substituent.
- Properties : Melting point: 135–136°C; Yield : 72% .
- Key Differences : The thiadiazole core may reduce aromatic π-stacking interactions compared to thiazole, while the methylthio group could modulate redox activity.
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide
- Structure : Lacks the thiazole ring but retains the 4-fluorophenyl and acetamide groups with a cyclohexyl-propyl chain.
- Properties : Melting point: 150–152°C; logP : ~2.74 (estimated) .
- Key Differences : The aliphatic cyclohexyl group increases hydrophobicity, which may affect membrane permeability and bioavailability.
Pharmacologically Relevant Compounds
Mirabegron (Beta-3 Adrenergic Agonist)
- Structure: Contains a thiazole ring with amino and hydroxy-substituted phenyl groups.
- Molecular Formula : C₂₁H₂₄N₄O₂S; MW : 396.51 .
- Key Differences: Mirabegron’s hydroxy-phenylethylamine side chain is critical for beta-3 receptor agonism, whereas the target compound’s methoxyphenoxy group may favor different receptor interactions.
Physicochemical Properties
| Compound | Molecular Weight | logP | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~420 (estimated) | ~3.0* | Not reported | 4-Fluorophenyl, 2-methoxyphenoxy |
| 2-(4-Methoxyphenyl)-...acetamide | 420.4 | Not reported | Not reported | 4-(Trifluoromethyl)phenyl |
| Compound 5k | Not reported | Not reported | 135–136 | Methylthio-thiadiazole |
| N-Cyclohexyl-...acetamide | 334.21 | ~2.74 | 150–152 | Cyclohexyl, propyl |
*Estimated based on structural analogs.
Biological Activity
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide is a synthetic compound belonging to the thiazole derivative class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a thiazole ring and various substituents that influence its biological activity. The IUPAC name is N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide, with a molecular formula of C15H17FN2O3S and a molecular weight of 292.37 g/mol.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as microbial enzymes, leading to antimicrobial effects.
- Receptor Interaction : It could interact with receptors on cancer cells, potentially inducing apoptosis and inhibiting tumor growth.
- Antioxidant Activity : The compound may also exhibit antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.
Biological Activities
Research indicates that this compound possesses a range of biological activities:
Antimicrobial Activity
Studies have shown that thiazole derivatives can exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated potent antibacterial effects against strains like E. coli and S. aureus .
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer potential. Research indicates that compounds with similar structures can induce cytotoxic effects in various cancer cell lines . The specific mechanisms may involve the inhibition of cancer cell proliferation and induction of apoptosis.
Antioxidant Effects
The antioxidant activity of thiazole derivatives has been documented, with some studies indicating their effectiveness in scavenging free radicals and protecting against oxidative damage .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other thiazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Similar thiazole structure | Antimicrobial, Anticancer |
| 2-Aminothiazoles | Various substitutions | Antioxidant, Anticancer |
This comparison highlights the distinct substitution pattern of the target compound, which may confer unique biological activities compared to other thiazole derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activities of thiazole derivatives:
- Anticancer Activity : A study assessed various thiazole derivatives against multiple cancer cell lines, revealing significant cytotoxicity in compounds structurally related to the target compound .
- Antimicrobial Efficacy : Research on related thiazole compounds has demonstrated effective inhibition against bacterial strains such as E. coli and S. aureus, suggesting potential applications in treating infections .
- Antioxidant Potential : Investigations into the antioxidant properties of thiazoles indicate their ability to protect cellular components from oxidative damage, which is crucial in cancer prevention strategies .
Q & A
Q. Advanced
- Docking vs. binding assays : If molecular docking predicts strong binding (e.g., ΔG = -9.5 kcal/mol) but surface plasmon resonance (SPR) shows weak affinity (KD >1 mM), re-evaluate force fields or validate protein conformation via circular dichroism.
- DFT vs. NMR chemical shifts : Discrepancies in charge distribution may arise from solvent effects. Use IEF-PCM solvation models in Gaussian calculations .
What strategies improve solubility and bioavailability without compromising activity?
Q. Advanced
- Prodrug design : Introduce phosphate esters at the acetamide moiety for enhanced aqueous solubility.
- Co-crystallization : Use co-formers like succinic acid to stabilize amorphous phases.
- Lipid nanoparticle encapsulation : For in vivo studies, optimize particle size (<200 nm) via microfluidization .
What methodologies are used to investigate metabolic pathways and degradation products?
Q. Advanced
- Hepatocyte incubation : Incubate with primary hepatocytes (human/mouse) and analyze metabolites via LC-MS/MS.
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify metabolic liabilities.
- Forced degradation studies : Expose to acid (0.1 M HCl), base (0.1 M NaOH), and UV light (ICH Q1B) to characterize stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
